

2-Methyl-benzofuran-7-ylamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-benzofuran-7-ylamine

Cat. No.: B1364241

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-benzofuran-7-ylamine

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-benzofuran-7-ylamine**, a heterocyclic amine with significant potential in medicinal chemistry and materials science. The document elucidates its chemical structure, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, including the nitration of 2-methylbenzofuran and subsequent reduction to the target amine. The guide further explores the compound's spectroscopic signature, chemical reactivity, potential applications as a scaffold for pharmacologically active agents, particularly as a monoamine oxidase (MAO) inhibitor, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Introduction and Nomenclature

2-Methyl-benzofuran-7-ylamine is a member of the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals.^[1] The benzofuran core is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[2] The strategic placement of a

methyl group at the C-2 position and an amine group at the C-7 position creates a unique scaffold for further chemical modification, making it a valuable building block in drug discovery.

1.1. Chemical Structure and IUPAC Name

The definitive structure of the molecule consists of a benzofuran ring system with a methyl substituent at position 2 and an amine substituent at position 7.

- Common Name: **2-Methyl-benzofuran-7-ylamine**
- Systematic IUPAC Name: 2-methyl-1-benzofuran-7-amine[3]
- CAS Number: 26325-21-3[4]
- Molecular Formula: C₉H₉NO[4]
- Molecular Weight: 147.17 g/mol [4]

Below is a diagram illustrating the chemical structure and atom numbering convention.

Caption: Chemical structure of 2-methyl-1-benzofuran-7-amine.

Physicochemical and Computational Data

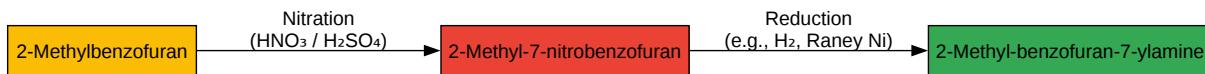
A summary of the key physical, chemical, and computed properties of **2-Methyl-benzofuran-7-ylamine** is provided below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	[4]
Molecular Weight	147.17 g/mol	[4]
CAS Number	26325-21-3	[4]
SMILES	CC1=CC2=C(C(=CC=C2)N)O 1	[4]
Topological Polar Surface Area (TPSA)	39.16 Å ²	ChemScene
logP (calculated)	2.32	ChemScene
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	2	ChemScene
Rotatable Bonds	0	ChemScene

Synthesis and Purification

While a direct, single-publication synthesis protocol for **2-Methyl-benzofuran-7-ylamine** is not readily available in the peer-reviewed literature, a robust and logical synthetic route can be constructed from established methodologies for benzofuran derivatization. The most viable pathway involves a two-step process: the regioselective nitration of 2-methylbenzofuran, followed by the reduction of the resulting nitro-intermediate.

The precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known and important intermediate for the synthesis of the corresponding 7-amino derivative, highlighting the feasibility of this approach.[5]



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Methyl-benzofuran-7-ylamine**.

3.1. Step 1: Synthesis of 2-Methyl-7-nitrobenzofuran (Intermediate)

Principle: Electrophilic aromatic substitution (nitration) on the 2-methylbenzofuran core. The directing effects of the heterocyclic oxygen and the benzene ring typically favor substitution at the 7-position.

Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (H_2SO_4 , 25 mL) to 0-5 °C using an ice-salt bath.
- Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO_3 , 5 mL) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Substrate Addition: Dissolve 2-methylbenzofuran (10 g, 0.076 mol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.
- Reaction: Add the 2-methylbenzofuran solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
- Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A solid precipitate of 2-methyl-7-nitrobenzofuran should form.
- Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the pure 2-methyl-7-nitrobenzofuran.

3.2. Step 2: Synthesis of **2-Methyl-benzofuran-7-ylamine** (Final Product)

Principle: Reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A procedure for the reduction of a similar dihydro-nitrobenzofuran has been reported using Raney nickel.[\[4\]](#)

Protocol:

- **Reaction Setup:** To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the synthesized 2-methyl-7-nitrobenzofuran (5 g, 0.028 mol) and tetrahydrofuran (THF, 100 mL).
- **Catalyst Addition:** Carefully add activated Raney nickel catalyst (approx. 1 g, slurry in water or ethanol) to the mixture. Caution: Raney nickel is pyrophoric and must be handled with care under a wet or inert atmosphere.
- **Hydrogenation:** Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to approximately 40-50 psi.
- **Reaction:** Agitate the mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
- **Purification:** Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly. Rinse the filter cake with additional THF.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude **2-Methyl-benzofuran-7-ylamine**, which can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

While experimental spectroscopic data for **2-Methyl-benzofuran-7-ylamine** is not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds, such as the parent 2-methylbenzofuran.[6][7]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Shifts (δ , ppm)	Multiplicity	Assignment
~ 6.8 - 7.2	m	Aromatic protons (H4, H5, H6)
~ 6.3 - 6.5	s	Furan proton (H3)
~ 3.5 - 4.5 (broad)	br s	Amine protons (-NH ₂)
~ 2.4 - 2.5	s	Methyl protons (-CH ₃)

Expected ^{13}C NMR Shifts (δ , ppm)	Assignment
~ 155 - 160	C2 (quaternary, attached to O and CH ₃)
~ 140 - 145	C7a (quaternary, fusion)
~ 135 - 140	C7 (quaternary, attached to N)
~ 120 - 130	C3a (quaternary, fusion)
~ 110 - 125	Aromatic CH carbons (C4, C5, C6)
~ 100 - 105	Furan CH carbon (C3)
~ 14 - 16	Methyl carbon (-CH ₃)

4.2. Infrared (IR) Spectroscopy

- N-H stretching: Two characteristic medium-to-sharp bands are expected in the region of 3300-3500 cm^{-1} for the primary amine.
- C-H stretching (aromatic): Peaks are expected just above 3000 cm^{-1} .
- C-H stretching (aliphatic): Peaks are expected just below 3000 cm^{-1} for the methyl group.
- C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm^{-1} region.
- C-O-C stretching (ether): A strong band is expected in the 1050-1250 cm^{-1} region.

4.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M^+) peak at $m/z = 147$. Key fragmentation patterns would likely involve the loss of a hydrogen radical to form a stable cation at $m/z = 146$, and potentially cleavage of the methyl group.

Chemical Reactivity and Applications

5.1. Reactivity

The reactivity of **2-Methyl-benzofuran-7-ylamine** is dictated by its two primary functional groups: the aromatic amine and the benzofuran ring system.

- **Aromatic Amine:** The primary amine at the C-7 position is nucleophilic and can undergo a variety of reactions typical for anilines. These include diazotization to form diazonium salts (useful for Sandmeyer-type reactions), acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
- **Benzofuran Ring:** The benzofuran ring system is generally stable but can participate in certain electrophilic substitution reactions, although the existing substituents will influence the regioselectivity. The furan ring is electron-rich and can be susceptible to oxidation or cleavage under harsh conditions.

5.2. Potential Applications in Drug Discovery and Materials Science

The unique structure of **2-Methyl-benzofuran-7-ylamine** makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.

- **Monoamine Oxidase (MAO) Inhibitors:** A Chinese patent discloses the use of 2-methylbenzofuran derivatives as inhibitors of monoamine oxidase (MAO).^[3] MAO inhibitors are a class of drugs used for the treatment of depression and Parkinson's disease. The 7-amino-2-methylbenzofuran core could serve as a key pharmacophore for the design of new, selective MAO inhibitors.
- **Antimicrobial and Anticancer Agents:** The broader class of benzofuran derivatives is well-documented for its antimicrobial and anticancer activities.^[2] This compound serves as a versatile starting material for creating libraries of novel derivatives to be screened for these biological properties.

- Organic Electronics: Benzofuran-containing polymers and small molecules are being investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties. The amino group provides a convenient handle for polymerization or for tuning the electronic characteristics of the molecule.

Safety, Handling, and Storage

6.1. Hazard Identification

While a specific safety data sheet (SDS) for the free base is not universally available, the hydrochloride salt is classified as an irritant.^[8] It is prudent to handle the compound with care, assuming it may cause skin, eye, and respiratory tract irritation.

6.2. Recommended Handling Procedures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
 - Body Protection: Wear a standard laboratory coat.
- Hygiene Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

6.3. Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from strong oxidizing agents and sources of ignition.
- For long-term stability, refrigeration may be recommended.

Conclusion

2-Methyl-benzofuran-7-ylamine is a heterocyclic compound with substantial untapped potential. Its well-defined structure, accessible synthetic route, and versatile reactivity make it a valuable intermediate for researchers in medicinal chemistry and materials science. The established link between the 2-methylbenzofuran scaffold and MAO inhibition highlights a particularly promising avenue for future drug development efforts. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofuran, 2-methyl-7-nitro- | 13680-09-6 [chemicalbook.com]
- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2-Methyl-benzofuran-7-ylamine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1364241#2-methyl-benzofuran-7-ylamine-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com